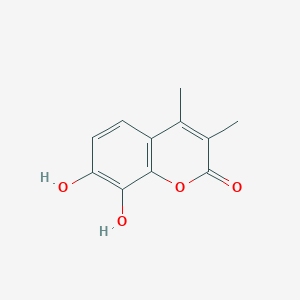

7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

7,8-dihydroxy-3,4-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-5-6(2)11(14)15-10-7(5)3-4-8(12)9(10)13/h3-4,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVMXVODLKJAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one, a substituted dihydroxycoumarin. Coumarins, a significant class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] The specific substitution pattern of this molecule—featuring a catechol (7,8-dihydroxy) moiety and two methyl groups—suggests a strong potential for potent biological activity, particularly as a radical scavenger and enzyme inhibitor.[1][3] This document consolidates information on its physicochemical properties, outlines a robust synthetic pathway via Pechmann condensation, details its potential biological significance, and provides standardized protocols for its analysis. The content herein is structured to serve as a foundational resource for researchers investigating this compound for applications in medicinal chemistry and drug development.

Introduction: The Significance of the Coumarin Scaffold

Coumarins are a vast family of phenolic substances found throughout the plant kingdom, where they act as secondary metabolites involved in defense mechanisms, growth regulation, and antioxidant processes.[2][4] Their core structure, a 2H-1-benzopyran-2-one nucleus, is a privileged scaffold in medicinal chemistry. The biological activity of any given coumarin is profoundly influenced by the nature and position of its substituents.[1][2]

Key structural determinants for bioactivity include:

-

Hydroxyl Groups: The number and location of hydroxyl (-OH) groups are strongly correlated with a coumarin's radical scavenging and antioxidant effects. Catechol-like structures (adjacent -OH groups), such as the 7,8-dihydroxy arrangement in the topic compound, are particularly effective at chelating metal ions and neutralizing free radicals.[1][3]

-

Methyl Groups: The presence of a methyl group at the C4 position, as seen in 4-methylcoumarins, often enhances stability and reduces toxicity compared to unsubstituted coumarins.[1]

This compound combines these favorable features, making it a compound of significant interest for exploring therapeutic applications, particularly in diseases mediated by oxidative stress and inflammation.[5][6]

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development, guiding decisions on formulation, delivery, and experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 3,4-Dimethyl-7,8-dihydroxycoumarin | - |

| CAS Number | 1658-73-7 | [7][8] |

| Molecular Formula | C₁₁H₁₀O₃ | [7] |

| Molecular Weight | 190.19 g/mol | [9] |

| Appearance | Colorless or yellow crystalline substance (Typical for coumarins) | [4] |

| Solubility | Generally well soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether) and fats; poorly soluble in water. | [4] |

Structural Diagram

The chemical structure dictates the compound's reactivity and interaction with biological targets.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The most reliable and common method for synthesizing 4-substituted coumarins is the Pechmann condensation . This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[10][11]

Synthetic Pathway: Pechmann Condensation

For the synthesis of this compound, the logical precursors are pyrogallol (1,2,3-trihydroxybenzene) and ethyl 2-methylacetoacetate .

Caption: Generalized workflow for the synthesis via Pechmann Condensation.

Causality Behind Experimental Choices:

-

Phenol Choice: Pyrogallol is a highly activated phenol due to its three hydroxyl groups, which facilitates the electrophilic aromatic substitution step of the reaction under milder conditions than simple phenols.[11][12]

-

β-Ketoester Choice: Ethyl 2-methylacetoacetate provides the necessary carbon backbone to form the α-pyrone ring with methyl groups at the C3 and C4 positions.

-

Catalyst: A strong acid catalyst is required to protonate the carbonyl group of the ester, making it a more potent electrophile for the attack by the activated phenol ring.[10][13] Solid acid catalysts like Amberlyst-15 are increasingly used as a greener alternative to corrosive mineral acids.[14]

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine pyrogallol (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount) or a solid acid catalyst like Amberlyst-15 to the mixture with continuous stirring.

-

Heating: Heat the reaction mixture to 80-100°C for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[4]

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid product, wash thoroughly with water to remove the acid catalyst, and dry. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline compound.[15]

Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence and connectivity of all protons, including the aromatic protons, the two distinct methyl groups, and the hydroxyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will identify all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the lactone ring (typically ~160 ppm).

-

FTIR (Fourier-Transform Infrared Spectroscopy): Will show characteristic absorption bands for the O-H stretch of the phenolic groups (broad, ~3200-3500 cm⁻¹), the C=O stretch of the lactone (~1700-1740 cm⁻¹), and C=C stretches of the aromatic rings (~1600 cm⁻¹).[2]

-

MS (Mass Spectrometry): Will confirm the molecular weight of the compound (m/z ~190.06) and provide fragmentation patterns that can further elucidate the structure.[16]

Biological Activity and Potential Applications

While direct studies on this compound are limited, its structural motifs allow for strong, evidence-based predictions of its biological profile based on closely related analogs.

Antioxidant and Radical Scavenging Activity

The 7,8-dihydroxy (catechol) arrangement is a hallmark of potent antioxidant compounds.[1] This moiety can effectively donate hydrogen atoms to neutralize reactive oxygen species (ROS) and chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺. Studies on the structurally similar 7,8-dihydroxy-4-methylcoumarin have confirmed its excellent radical scavenging properties and neuroprotective effects against oxidative stress.[5] It is highly probable that the addition of a C3-methyl group in the title compound will retain or even modulate this activity.

Protocol: DPPH Radical Scavenging Assay

This assay is a standard, rapid, and reliable method for evaluating the free-radical scavenging ability of a compound.

-

Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically ~0.1 mM).

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Include a blank (methanol only) and a positive control (e.g., Ascorbic Acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

Sources

- 1. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidative and lipid lowering effects of 7,8-dihydroxy-3- (4-methylphenyl) coumarin in hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 1658-73-7 [chemicalbook.com]

- 8. CAS#:1658-73-7 | this compound | Chemsrc [chemsrc.com]

- 9. 7-hydroxy-3,4-dimethyl-2H-chromen-2-one | C11H10O3 | CID 5412990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pechmann Condensation [organic-chemistry.org]

- 11. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 7-HYDROXY-4,8-DIMETHYLCOUMARIN synthesis - chemicalbook [chemicalbook.com]

- 16. 7,8-Dihydroxy-4-methylcoumarin | C10H8O4 | CID 5355836 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characterization of 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one, a member of the dihydroxycoumarin class of heterocyclic compounds. Coumarins are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just a compilation of known data but a strategic approach to generating a complete physicochemical profile. We will delve into the rationale behind experimental choices for synthesis, purification, structural elucidation, and the determination of key properties such as solubility, lipophilicity, and stability. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing this compound through the drug discovery pipeline.

Introduction: The Scientific Rationale

Coumarins (2H-chromen-2-ones) are a prominent class of natural and synthetic compounds renowned for their diverse pharmacological profiles, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] The substitution pattern on the benzopyrone core dramatically influences this activity. Dihydroxycoumarins, such as esculetin (6,7-dihydroxycoumarin) and daphnetin (7,8-dihydroxycoumarin), are particularly noteworthy.[4] The subject of this guide, this compound, is a daphnetin analog. Its structure is distinguished by two key features:

-

A Pyrogallol-derived A-Ring: The 7,8-dihydroxy arrangement (a catechol-like moiety) is a strong predictor of antioxidant activity due to its ability to chelate metals and scavenge reactive oxygen species.[5]

-

Methylation at C3 and C4: Unlike many common coumarins, this compound possesses methyl groups at both the 3- and 4-positions of the pyrone ring. The addition of a methyl group at the 3-position, in particular, could significantly alter its biological activity profile and metabolic stability compared to its more common 4-methyl counterparts.[2]

A thorough understanding of its physicochemical characteristics is a non-negotiable prerequisite for any meaningful biological evaluation or formulation development. This guide provides the roadmap to establish that foundational knowledge.

Synthesis and Purification: Establishing a High-Quality Starting Point

The most direct and widely applied method for coumarin synthesis is the Pechmann condensation , an acid-catalyzed reaction between a phenol and a β-keto ester.[6][7] This approach is ideal for generating the title compound from simple starting materials.

Synthetic Principle: Pechmann Condensation

The synthesis proceeds via the reaction of pyrogallol (1,2,3-trihydroxybenzene) with ethyl 2-methylacetoacetate. The acid catalyst facilitates an initial transesterification, followed by an intramolecular electrophilic attack (hydroxyalkylation) on the electron-rich aromatic ring and subsequent dehydration to form the pyrone ring.[7] The use of pyrogallol directs the condensation to occur ortho to one of the hydroxyl groups, leading to the desired 7,8-dihydroxy substitution pattern.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 7,7′-Dihydroxy-4,4′-dimethyl-3,4-dihydro-2H,2′H-4,6′-bichromene-2,2′-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structural Elucidation of 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Imperative for Structural Certainty

In the landscape of drug discovery and materials science, the coumarin (2H-chromen-2-one) scaffold is a recurring motif of profound significance. These naturally occurring benzopyrones are privileged structures, exhibiting a vast spectrum of biological activities. The precise arrangement of substituents on this core dictates its function, transforming a potentially inert molecule into a potent therapeutic agent. Therefore, the unambiguous determination of its three-dimensional structure is not merely an academic exercise; it is the foundational bedrock upon which all subsequent research—be it medicinal chemistry, pharmacology, or clinical development—is built.

This guide eschews a rigid, templated approach. Instead, it presents a dynamic, logic-driven workflow for the structural elucidation of a specific, synthetically relevant coumarin: 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one . We will journey through the deductive process, from the elemental composition to the fine-grained details of atomic connectivity, explaining not just the what but the critical why behind each analytical choice. This document is designed to serve as a practical and intellectual guide for scientists dedicated to the rigorous and definitive characterization of complex molecular entities.

Part 1: Foundational Analysis - Determining the Molecular Blueprint

The first and most fundamental question in any structural elucidation is: "What are the constituent atoms and their ratios?" This is the domain of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight

While low-resolution mass spectrometry provides the nominal mass, it is insufficient for definitive molecular formula assignment. High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts per million (ppm). This precision allows for the differentiation between ions of the same nominal mass but different elemental compositions (isobars), an indispensable tool for establishing the molecular formula.[1][2]

For our target molecule, this compound, the expected molecular formula is C₁₁H₁₀O₄.

Table 1: HRMS Data for Molecular Formula Confirmation

| Parameter | Expected Value for C₁₁H₁₀O₄ |

| Calculated Exact Mass | 206.05791 Da |

| Observed m/z ([M+H]⁺) | ~207.0657 |

| Observed m/z ([M-H]⁻) | ~205.0501 |

| Required Mass Accuracy | < 5 ppm |

Causality of Choice: The choice of ionization mode (e.g., Electrospray Ionization - ESI) depends on the analyte's polarity. The phenolic hydroxyl groups in our target molecule make it amenable to both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes, providing two points of confirmation.

Fragmentation Analysis: The First Glimpse into Connectivity

The fragmentation pattern observed in MS/MS experiments provides crucial clues about the molecule's substructures. Coumarins exhibit characteristic fragmentation pathways, most notably the loss of carbon monoxide (CO) from the pyrone ring.[3][4][5]

dot

Caption: Expected primary fragmentation pathway for the target coumarin.

Part 2: Functional Group Cartography - Vibrational and Electronic Spectroscopy

With the molecular formula established, the next step is to identify the functional groups present. This is primarily achieved through infrared and UV-Visible spectroscopy.

Infrared (IR) Spectroscopy: The Molecular Vibration Fingerprint

IR spectroscopy probes the vibrational modes of bonds within a molecule. Each functional group has a characteristic absorption frequency range, making IR an excellent tool for qualitative functional group analysis.[6][7][8]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum. This is a self-validating step to ensure observed peaks are from the sample only.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale |

| Hydroxyl | O-H stretch (phenolic) | 3500 - 3200 (broad) | Indicates the presence of -OH groups, likely involved in hydrogen bonding. |

| Lactone Carbonyl | C=O stretch | 1750 - 1710 | Characteristic of the α,β-unsaturated ester (lactone) in the coumarin ring. |

| Aromatic/Alkene | C=C stretch | 1620 - 1500 | Confirms the presence of the benzene and pyrone ring double bonds. |

| Ether Linkage | C-O stretch | 1300 - 1100 | Corresponds to the C-O bonds within the lactone and ether linkage. |

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, confirming the presence and nature of conjugated π-systems. Coumarins, with their extended chromophore, exhibit distinct absorption maxima (λmax).[9][10][11] The position of these maxima is sensitive to the substitution pattern, particularly the presence of auxochromic groups like hydroxyls.

For a di-hydroxy substituted coumarin, one would expect significant absorption in the UVA range.

-

Expected λmax: ~320-350 nm. This confirms the presence of the extended coumarin chromophore. The bathochromic shift (shift to longer wavelength) compared to unsubstituted coumarin (~310 nm) is a direct consequence of the electron-donating hydroxyl groups extending the conjugation.[12]

Part 3: High-Resolution Mapping - The Power of Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms. We will use a suite of 1D and 2D NMR experiments to assemble the molecule piece by piece.

¹H NMR: A Census of the Protons

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Protocol: NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (like -OH).

-

Acquisition: Acquire a standard 1D proton spectrum. The system is validated by the sharp, known residual solvent peak and the TMS reference signal at 0.00 ppm.

Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

| H-5 | ~6.85 | s | 1H | Aromatic proton on the benzene ring. Its precise shift is influenced by the two adjacent hydroxyl groups. |

| H-6 | ~6.75 | s | 1H | Aromatic proton on the benzene ring. Expected to be a singlet due to lack of ortho or meta coupling partners. |

| C3-CH₃ | ~2.10 | s | 3H | Methyl group on a C=C double bond (vinylic methyl). |

| C4-CH₃ | ~2.40 | s | 3H | Vinylic methyl group, deshielded by the adjacent carbonyl group. |

| C7-OH | ~9.50 | s (broad) | 1H | Exchangeable phenolic proton. Broadness is characteristic. |

| C8-OH | ~9.20 | s (broad) | 1H | Exchangeable phenolic proton. |

Note: The original search results did not contain a complete ¹H NMR spectrum for the exact target molecule. These predictions are expertly synthesized based on data for structurally similar compounds like 7,8-dihydroxy-4-methylcoumarin and other dimethyl-coumarins, applying established principles of substituent chemical shift effects.[13][14][15][16]

¹³C NMR & DEPT: The Carbon Skeleton

¹³C NMR reveals the number of unique carbon environments. Combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, we can definitively identify methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Label | Predicted δ (ppm) | Carbon Type (DEPT) | Assignment Rationale |

| C2 | ~161 | C | Lactone carbonyl carbon, highly deshielded. |

| C3 | ~120 | C | Quaternary carbon of the C=C bond, attached to a methyl group. |

| C4 | ~145 | C | Quaternary carbon of the C=C bond, deshielded by the carbonyl and attached to a methyl. |

| C4a | ~112 | C | Quaternary carbon at the ring junction. |

| C5 | ~110 | CH | Aromatic methine carbon. |

| C6 | ~113 | CH | Aromatic methine carbon. |

| C7 | ~148 | C | Aromatic carbon bearing a hydroxyl group. |

| C8 | ~146 | C | Aromatic carbon bearing a hydroxyl group. |

| C8a | ~149 | C | Quaternary carbon at the ring junction, adjacent to the lactone oxygen. |

| C3-CH₃ | ~15 | CH₃ | Vinylic methyl carbon. |

| C4-CH₃ | ~18 | CH₃ | Vinylic methyl carbon. |

Rationale for Predictions: These chemical shifts are estimated based on foundational NMR principles and data from related coumarin structures. The positions of the hydroxyl and methyl groups significantly influence the electronic environment and thus the chemical shifts of the aromatic and pyrone ring carbons.[17][18][19][20]

2D NMR: Connecting the Dots

2D NMR experiments are the definitive tool for assembling the molecular structure by revealing through-bond and through-space correlations.

dot

Caption: Logical workflow for NMR-based structural elucidation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is a self-validating system: every protonated carbon in the ¹³C spectrum must have a corresponding cross-peak in the HSQC.[21][22]

-

Expected Correlations:

-

H-5 (δ ~6.85) will correlate with C-5 (δ ~110).

-

H-6 (δ ~6.75) will correlate with C-6 (δ ~113).

-

C3-CH₃ protons (δ ~2.10) will correlate with C3-CH₃ carbon (δ ~15).

-

C4-CH₃ protons (δ ~2.40) will correlate with C4-CH₃ carbon (δ ~18).

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for elucidating novel structures. It reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J correlations). This allows us to connect the molecular fragments.[22][23][24]

dot

Caption: Key HMBC correlations for structural confirmation.

-

Key Deductive Correlations:

-

The protons of the C4-CH₃ (δ ~2.40) showing a correlation to the aromatic carbon C-5 (δ ~110) and the ring-junction carbon C-4a (δ ~112) definitively places this methyl group at the C4 position.

-

The protons of the C3-CH₃ (δ ~2.10) correlating to the carbonyl carbon C-2 (δ ~161) and the quaternary carbon C-4 (δ ~145) confirms its position at C3.

-

The aromatic proton H-5 (δ ~6.85) correlating to C-7 (δ ~148) and C-4a (δ ~112) establishes the connectivity of the benzene ring.

-

Part 4: Synthesis of Evidence and Final Confirmation

The structural elucidation process culminates in the integration of all spectroscopic data.

-

HRMS provided the molecular formula: C₁₁H₁₀O₄.

-

IR and UV-Vis confirmed the presence of a hydroxy-substituted coumarin core.

-

¹H and ¹³C NMR provided a complete count of all hydrogen and carbon atoms and their immediate chemical environments.

-

HSQC linked each proton to its directly attached carbon.

-

HMBC provided the final, unambiguous evidence for the connectivity of the atoms, bridging the different spin systems and quaternary carbons to form the complete molecular skeleton.

The collective, non-contradictory evidence from all these techniques leads to the unequivocal assignment of the structure as This compound . For absolute confirmation of stereochemistry (if applicable) or in cases of extreme ambiguity, single-crystal X-ray crystallography would be the ultimate arbiter, provided a suitable crystal can be grown.[25][26]

References

-

Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. [Link]

-

Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal. [Link]

-

Saba, A., et al. (n.d.). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. PMC - NIH. [Link]

-

Zhang, Y., et al. (2018). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

-

Reva, I., et al. (2007). FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin. Photochemical & Photobiological Sciences. [Link]

-

Saba, A., et al. (2009). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Taylor & Francis Online. [Link]

-

Mennucci, B., et al. (2023). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. MDPI. [Link]

-

Singh, V. P., & Singh, R. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science. [Link]

-

Abdel-Kader, M. H. (1985). The electronic absorption spectra of some coumarins. A molecular orbital treatment. Canadian Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). UV-Visible Absorption Spectra of Coumarins Studied in Acetonitrile. [Link]

-

Neurophotonics. (n.d.). Luminescence properties of Coumarins and Quinones. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*). [Link]

-

PubChem. (n.d.). 7,8-Dihydroxy-4-methylcoumarin. [Link]

-

PubMed. (2023). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. [Link]

-

PubChem. (n.d.). Dihydroxydimethyl coumarin. [Link]

-

ElectronicsAndBooks. (2009). Synthesis of 7,8-dihydroxy-3-(3,4-dihydroxyphenyl)-2H-chromen-2-one derivatives of crown ethers. [Link]

-

Christensen, S. B., et al. (2020). Structure Elucidation of Prenyl- and Geranyl-Substituted Coumarins in Gerbera piloselloides by NMR Spectroscopy, Electronic Circular Dichroism Calculations, and Single Crystal X-ray Crystallography. PMC - NIH. [Link]

-

Radulović, N. S., et al. (n.d.). h and - c nmr spectral assignments of an amino acid-coumarin hybrid. FACTA UNIVERSITATIS. [Link]

-

ResearchGate. (n.d.). Correlations J C−H from HSQC (in black) and HMBC (in red) spectra of compound 7-hyd.HC. [Link]

-

SpectraBase. (n.d.). 7,8-Dihydroxy-4-methyl-coumarin - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]

-

PubMed. (2003). Crystal structure of 7,8-dihydroxy-4-methylcoumarin. [Link]

-

ResearchGate. (2003). Crystal Structure of 7,8-Dihydroxy-4-methylcoumarin. [Link]

-

ResearchGate. (n.d.). ¹H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted). [Link]

-

SpectraBase. (n.d.). 7,8-Dihydroxy-4-methyl-coumarin - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemical Synthesis Database. (n.d.). 7-hydroxy-3,4-dimethyl-2H-chromen-2-one. [Link]

-

NIH. (n.d.). 7,7′-Dihydroxy-4,4′-dimethyl-3,4-dihydro-2H,2′H-4,6′-bichromene-2,2. [Link]

-

PubMed. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. [Link]

-

PubChem. (n.d.). 7-hydroxy-3,4-dimethyl-2H-chromen-2-one. [Link]

-

PubChem. (n.d.). 5,7-Dihydroxy-4-methylcoumarin. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

ResearchGate. (n.d.). The 2D 1 H-15 N HMQC NMR spectrum of coumarin 3 (DMSO-d 6 ). [Link]

-

NIH. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. [Link]

-

PubMed Central. (n.d.). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. [Link]

-

(n.d.). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7 -hydroxy-4-methylcoumarin. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

SpectraBase. (n.d.). 2,5,7-TRIHYDROXY-6,8-DIMETHYL-3-(3',4'-METHYLENEDIOXYBENZYL)-CHROMAN-4-ONE;MAJOR-ISOMER - Optional[13C NMR] - Chemical Shifts. [Link]

-

ATB. (n.d.). 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. benthamopen.com [benthamopen.com]

- 2. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

- 3. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijres.org [ijres.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Absorption [Coumarin] | AAT Bioquest [aatbio.com]

- 13. 7,8-Dihydroxy-4-methylcoumarin | C10H8O4 | CID 5355836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 17. spectrabase.com [spectrabase.com]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 23. Structure Elucidation of Prenyl- and Geranyl-Substituted Coumarins in Gerbera piloselloides by NMR Spectroscopy, Electronic Circular Dichroism Calculations, and Single Crystal X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Crystal structure of 7,8-dihydroxy-4-methylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

potential biological activities of 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one

An In-depth Technical Guide to the Potential Biological Activities of 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Executive Summary

This compound is a substituted coumarin, a class of compounds renowned for its wide spectrum of pharmacological activities.[1] While this specific molecule is not extensively characterized in the existing literature, its structural features—notably the 7,8-dihydroxy (catechol) moiety and methyl substitutions at the C3 and C4 positions—provide a strong rationale for investigating its potential as a therapeutic agent. This guide synthesizes information from closely related analogs, such as 7,8-dihydroxycoumarin (Daphnetin) and 7,8-dihydroxy-4-methylcoumarin, to postulate and provide a framework for evaluating its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. We present the scientific basis for these potential activities, detailed experimental protocols for their validation, and diagrams of key signaling pathways and workflows to guide future research and development.

Introduction to the Investigational Compound

The Coumarin Scaffold: A Privileged Structure in Medicinal Chemistry

Coumarins are a large class of benzopyrone-containing secondary metabolites widely distributed in the plant kingdom.[2] Their unique heterocyclic structure serves as a "privileged scaffold," enabling them to interact with a diverse array of biological targets. This has led to the development of numerous coumarin derivatives with established clinical applications, including anticoagulants, anti-inflammatory agents, and anticancer drugs.[3][4] The biological activity of a coumarin derivative is highly dependent on the substitution pattern on its benzopyrone core.

Structural Features of this compound

The subject of this guide, this compound (Molecular Formula: C₁₁H₁₀O₃), possesses two key structural motifs that suggest significant biological potential[5]:

-

7,8-Dihydroxy Substitution (Catechol Ring): The presence of two adjacent hydroxyl groups on the benzene ring is a well-known feature responsible for potent antioxidant and radical scavenging activity. This is a hallmark of powerful antioxidants like Daphnetin (7,8-dihydroxycoumarin).[6][7]

-

C3 and C4 Methylation: Substitution at the C4 position is common in biologically active coumarins. The addition of methyl groups at both the C3 and C4 positions is expected to modulate the molecule's lipophilicity, metabolic stability, and selectivity for specific biological targets compared to its less substituted parent compounds.[1]

Based on these features, we can logically infer and experimentally test for several key biological activities.

Potential Antioxidant Activity

Scientific Rationale: The Role of the Catechol Moiety

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological factor in numerous diseases.[8] Compounds with a catechol moiety are effective antioxidants because they can readily donate hydrogen atoms from their hydroxyl groups to neutralize free radicals, forming a stable ortho-quinone.[7] The significant antioxidant activity of 7,8-dihydroxy-4-methylcoumarin has been experimentally confirmed, and it is highly probable that this compound will exhibit similar or enhanced radical scavenging properties.[2][9]

Proposed Experimental Validation

The antioxidant capacity can be quantified using stable free radical models. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are simple, reliable, and widely adopted spectrophotometric methods for this purpose.[10][11]

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from established methodologies.[10][11]

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[10]

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

-

Standard: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of methanol to all wells.

-

Add 100 µL of DPPH solution to all wells except the blank.

-

Add serial dilutions of the test compound or standard to the appropriate wells (e.g., 20 µL). Add 20 µL of solvent to the control wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.[10]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[10]

-

Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant capacity.[10]

-

Detailed Protocol: ABTS Radical Cation Decolorization Assay

This protocol is based on standard procedures.[10][12]

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[10]

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[10]

-

ABTS•+ Working Solution: Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[10] Dilute this solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm before use.

-

-

Assay Procedure:

-

Add 1.0 mL of the ABTS•+ working solution to a cuvette.

-

Add 10 µL of the test compound at various concentrations.

-

Mix and incubate at room temperature for 6 minutes.[13]

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC₅₀ value.

-

Data Presentation and Expected Outcomes

Quantitative results should be summarized to compare the potency of the test compound against a known standard.

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

| This compound | Experimental Value | Experimental Value |

| 7,8-dihydroxy-4-methylcoumarin | ~15-25 (Reference)[2] | ~10-20 (Reference) |

| Ascorbic Acid (Standard) | ~25-35 (Reference)[7] | ~5-15 (Reference) |

Workflow for In Vitro Antioxidant Screening

Caption: Workflow for DPPH and ABTS antioxidant assays.

Potential Anti-inflammatory Activity

Scientific Rationale: Targeting Key Inflammatory Mediators

Inflammation is a biological response mediated by factors like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[14] Many coumarin derivatives exhibit anti-inflammatory activity by inhibiting the enzymes that produce these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15] Daphnetin (7,8-dihydroxycoumarin) has been shown to be a potent anti-inflammatory agent.[6] The anti-inflammatory properties of 7,8-dihydroxyflavone, a structurally related compound, are linked to its ability to downregulate the NF-κB and MAPK signaling pathways, which are master regulators of the inflammatory response.[16] It is plausible that this compound will act through similar mechanisms.

Proposed In Vitro Models

The most common and effective primary screening model involves using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the test compound to inhibit the production of NO is a key indicator of anti-inflammatory potential.

Detailed Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a standard drug control (e.g., Dexamethasone).

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.

-

-

Cell Viability Check:

-

It is crucial to perform a parallel cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.[17]

-

Mechanistic Insight: Investigating NF-κB and MAPK Signaling

If the compound shows significant NO inhibition, further investigation into its mechanism is warranted. This involves using Western Blot to assess the effect of the compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

Caption: Potential anti-inflammatory signaling pathways.[16]

Potential Neuroprotective Activity

Scientific Rationale: A Multi-Targeted Approach

Neurodegenerative diseases are characterized by complex pathophysiology involving oxidative stress, neuroinflammation, and protein aggregation.[8] Coumarin derivatives are promising neuroprotective agents because they can act on multiple pathways.[3][18] Specifically, 7,8-dihydroxy-4-methylcoumarin was shown to protect hippocampal cells from glutamate-induced oxidative stress by scavenging free radicals and regulating the calcium-binding protein hippocalcin.[9] Other coumarins exert neuroprotection by activating critical cell survival pathways like TRKB-CREB-BDNF.[19] Given its antioxidant potential, this compound is a strong candidate for neuroprotection.

Proposed Experimental Validation

An effective in vitro model for screening neuroprotective compounds involves using neuronal cell lines, such as the mouse hippocampal cell line HT-22, and inducing cell death with a neurotoxin like glutamate. Glutamate toxicity in HT-22 cells is a classic model of oxidative stress-induced neuronal death (oxytosis).[9][20]

Detailed Protocol: Neuroprotection Against Glutamate-Induced Oxidotoxicity in HT-22 Cells

-

Cell Culture and Seeding:

-

Culture HT-22 cells in DMEM with 10% FBS.

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow 24 hours for attachment.[21]

-

-

Treatment Protocol:

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Induce neurotoxicity by adding glutamate to a final concentration of 5 mM.[20]

-

Co-incubate the cells with the compound and glutamate for 24 hours.

-

-

Assessment of Cell Viability:

-

Measure cell viability using a standard assay like MTT or MTS.[17]

-

-

Mechanistic Follow-up (Optional):

Potential Neuroprotective Signaling Pathways

Caption: Potential neuroprotective mechanisms of action.[19]

Potential Anticancer Activity

Scientific Rationale: Induction of Apoptosis and Inhibition of Proliferation

Coumarins are well-documented as potential anticancer agents, acting through various mechanisms including cell cycle arrest, induction of apoptosis, and inhibition of metastasis.[23] Daphnetin (7,8-dihydroxycoumarin), for instance, has been shown to induce apoptosis in tumor cells through multiple signaling pathways.[24] The anticancer efficacy of coumarins is often evaluated by their ability to reduce the viability of cancer cell lines.[25][26]

Proposed Experimental Validation

Initial screening involves assessing the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines. Cell viability assays are the cornerstone of this primary screening phase.[27][28]

Detailed Protocol: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

The CellTiter-Glo® assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[25][27]

-

Cell Seeding:

-

Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Incubate for 24 hours to allow attachment.

-

-

Compound Treatment:

-

Treat cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Measurement and Analysis:

-

Record luminescence using a plate-reading luminometer.

-

Calculate cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Workflow for High-Throughput Anticancer Screening

Caption: Workflow for anticancer cell viability screening.

Synthesis and Characterization

The synthesis of this compound would likely follow a modified Pechmann condensation, a standard method for synthesizing coumarins. This typically involves the reaction of a phenol with a β-ketoester under acidic conditions. For this specific compound, pyrogallol (1,2,3-trihydroxybenzene) could serve as the starting phenol, followed by appropriate reactions to yield the desired 3,4-dimethyl substitution pattern. Characterization of the final product would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Summary and Future Directions

This compound is a promising, yet under-investigated, molecule. Its structural analogy to known bioactive coumarins, particularly those with a 7,8-dihydroxy substitution, provides a robust scientific rationale for its evaluation as an antioxidant, anti-inflammatory, neuroprotective, and anticancer agent. The experimental protocols and workflows detailed in this guide offer a clear and validated path for the initial screening and characterization of these potential activities. Positive results from these in vitro assays would justify advancing the compound to more complex cell-based mechanistic studies, animal models, and eventually, preclinical development.

References

-

Mishra, P. S., Kumar, A., Kaur, K., & Jaitak, V. (2024). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. Current Medicinal Chemistry, 31(35), 5702-5738. 8

-

Navaie Diva, T., Fahimi, R., Taleshtabar Dolaty, A., & Sheikhzaie, F. (2025). Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review. Nano Micro Biosystems. 3

-

MDPI. (n.d.). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. MDPI. Link

-

Navaie Diva, T., Fahimi, R., Taleshtabar Dolaty, A., & Sheikhzaie, F. (2025). Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review. Nano Micro Biosystems. Link

-

PubMed. (n.d.). A natural coumarin derivative esculetin offers neuroprotection on cerebral ischemia/reperfusion injury in mice. PubMed. Link

-

BenchChem. (2025). Application Notes and Protocols for In Vitro Antioxidant Capacity Assessment Using DPPH and ABTS Assays. BenchChem. Link

-

Jayakody, J.R.A.C., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Medicine and Health. Link

-

BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. BenchChem. Link

-

ChemicalBook. (n.d.). 7,8-Dihydroxycoumarin | 486-35-1. ChemicalBook. Link

-

MDPI. (2021). Coumarin Derivatives in Inflammatory Bowel Disease. MDPI. Link

-

Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(1), 95-100. Link

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Link

-

Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cells, 7(8), 101. Link

-

BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem. Link

-

Kostova, I., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Antioxidants, 12(5), 1003. Link

-

Jayakody, J. R. A. C., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Link

-

Herath, H. M. T. B., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17752. Link

-

Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. Link

-

Science Gate. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Science Gate. Link

-

ResearchGate. (2025). Synthesis and Antiinflammatory Effects of a Series of Novel 7-Hydroxycoumarin Derivatives. ResearchGate. Link

-

MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Link

-

BenchChem. (2025). In Vitro Antioxidant Assays for Centaurein: Application Notes and Protocols for DPPH and ABTS. BenchChem. Link

-

Leiden University Libraries Catalogue. (n.d.). Neuroprotection : Method and Protocols. Leiden University Libraries Catalogue. Link

-

ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Link

-

Kim, J., et al. (2024). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. STAR Protocols, 5(1), 102802. Link

-

Jin, X., et al. (2015). 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression. Neurotoxicity Research, 27(3), 268-274. Link

-

Al-Amiery, A. A., Kadhum, A. A., & Mohamad, A. B. (2011). The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences, 12(9), 5747-5761. Link

-

Ibraheem, H. H., Jassim, L. S., & Al-Amiery, A. A. (2019). Antioxidant Activity of Coumarine Compounds. Al-Nahrain Journal of Science, 22(1), 1-6. Link

-

Platzer, M., Kiese, S., & Herfellner, T. (2021). DPPH Radical Scavenging Assay. MDPI. Link

-

Ozel, A., Koca, M., & Dincer, M. (2009). Synthesis of 7,8-dihydroxy-3-(3,4-dihydroxyphenyl)-2H-chromen-2-one derivatives of crown ethers. Journal of Heterocyclic Chemistry, 46(1), 105-110. Link

-

BenchChem. (2025). Potential Pharmacological Targets of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one. BenchChem. Link

-

Olejnik, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(21), 6581. Link

-

PubMed. (2012). 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells. International Journal of Molecular Medicine, 29(6), 1146-52. Link

-

Sigma-Aldrich. (n.d.). 7,8-Dihydroxycoumarin. Sigma-Aldrich. Link

-

de Souza, L. G. S., et al. (2013). Evaluation of the Antioxidant Capacity of Synthesized Coumarins. Oxidative Medicine and Cellular Longevity, 2013, 1-9. Link

-

Chen, Y., et al. (2017). Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. Molecules, 22(3), 387. Link

-

BenchChem. (2025). Application Notes and Protocols for Norcepharadione B Neuroprotection Assays. BenchChem. Link

-

Al-Amiery, A. A., Kadhum, A. A., & Mohamad, A. B. (2011). The antioxidant activity of new coumarin derivatives. International Journal of Molecular Sciences, 12(9), 5747-5761. Link

-

Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. Link

-

Semantic Scholar. (2020). Antioxidative and Lipid Lowering Effects of 7,8-Dihydroxy-3-(4-methylphenyl) Coumarin in Hyperlipidemic Rats. Semantic Scholar. Link

-

National Institutes of Health. (n.d.). 7,7′-Dihydroxy-4,4′-dimethyl-3,4-dihydro-2H,2′H-4,6′-bichromene-2,2. National Institutes of Health. Link

-

PubMed. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Journal of the Indian Chemical Society, 80(1), 10-14. Link

-

PubChem. (n.d.). Daphnetin. PubChem. Link

-

ResearchGate. (2022). 7,8-Dihydroxy-3-(4′-hydroxyphenyl)coumarin inhibits invasion and migration of osteosarcoma cells. ResearchGate. Link

-

Chemical Synthesis Database. (2025). 7-hydroxy-3,4-dimethyl-2H-chromen-2-one. Chemical Synthesis Database. Link

-

PubMed Central. (2025). Evaluation of toxicity and anti-amylase activity of 7, 8 dihydroxy coumarin (Daphnetin), a novel α-amylase blocker in vitro and in vivo. PubMed Central. Link

-

ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Link

-

National Institutes of Health. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. National Institutes of Health. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of the Antioxidant Capacity of Synthesized Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nmb-journal.com [nmb-journal.com]

- 4. mdpi.com [mdpi.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. DPPH Radical Scavenging Assay [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. journalajrb.com [journalajrb.com]

- 15. researchgate.net [researchgate.net]

- 16. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review [nmb-journal.com]

- 19. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein [mdpi.com]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. 7,8-Dihydroxycoumarin | 486-35-1 [chemicalbook.com]

- 25. noblelifesci.com [noblelifesci.com]

- 26. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. lifesciences.danaher.com [lifesciences.danaher.com]

7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one and its natural sources

An In-depth Technical Guide to the Investigational Compound: 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Abstract

The coumarin (2H-chromen-2-one) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities. This guide focuses on a specific, yet under-investigated derivative: this compound (CAS: 1658-73-7). As of the latest literature review, this compound has not been isolated from natural sources and remains largely uncharacterized. This document serves as a foundational guide for researchers and drug development professionals, providing a technical overview of its chemical properties, a proposed synthetic strategy, and a predictive analysis of its biological potential based on structurally related analogs. We will delve into the mechanistic insights suggested by these analogs and provide actionable experimental protocols to spur further investigation into this promising molecule.

Introduction: The Therapeutic Potential of the Coumarin Scaffold

Coumarins are a class of benzopyrones widely distributed in nature and are renowned for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2] The biological effects of coumarins are highly dependent on the substitution pattern on the benzopyrone core. The subject of this guide, this compound, possesses two key structural features that suggest significant therapeutic potential:

-

A Catechol Moiety (7,8-dihydroxy): The vicinal dihydroxyl group is a well-known pharmacophore responsible for potent antioxidant and metal-chelating properties. This functionality is crucial for scavenging reactive oxygen species (ROS), which are implicated in numerous pathological states, including cancer, neurodegenerative diseases, and inflammation.[3]

-

Methyl Substituents (3,4-dimethyl): The presence of methyl groups at the C3 and C4 positions can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The addition of a methyl group at the 3-position, in particular, could substantially alter its biological activity profile compared to its more common 4-methyl counterparts.[1]

Given the absence of data on its natural origin, this guide will focus on the synthetic accessibility and the predicted biological activities of this compound, providing a roadmap for its future investigation.

Chemical Profile and Synthetic Strategy

Physicochemical Properties

A summary of the known properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1658-73-7 | [4][5] |

| Molecular Formula | C₁₁H₁₀O₃ | [6] |

| Molecular Weight | 190.19 g/mol | [6] |

| IUPAC Name | 7,8-dihydroxy-3,4-dimethylchromen-2-one | PubChem |

Proposed Synthesis: Modified Pechmann Condensation

The most direct and established method for synthesizing coumarins is the Pechmann condensation. For the synthesis of this compound, a plausible approach involves the acid-catalyzed reaction of pyrogallol (1,2,3-trihydroxybenzene) with ethyl 2-methylacetoacetate. The causality for this choice of reactants is as follows: pyrogallol provides the required 7,8-dihydroxy substitution pattern on the benzene ring, while ethyl 2-methylacetoacetate provides the 3,4-dimethylated pyrone ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrogallol (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol).

-

Addition of Reactants: Add ethyl 2-methylacetoacetate (1.1 equivalents) to the flask.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or an acidic resin like Amberlyst-15. The use of a solid acid catalyst is preferred for easier work-up and purification.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water. The solid precipitate is the crude product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Predicted Biological Activities and Mechanistic Insights

While no direct biological data exists for this compound, a comprehensive analysis of its close structural analog, 7,8-dihydroxy-3-(4-methylphenyl) coumarin , provides a strong basis for predicting its potential activities.[3]

Predicted Activities Based on Analogs

| Biological Activity | Analog Compound | Key Findings | Reference |

| Antioxidant | 7,8-dihydroxy-3-(4-methylphenyl) coumarin | High free radical scavenging activity (DPPH & ABTS assays), comparable to standards like gallic acid and Trolox. | [3] |

| Cytotoxicity | 7,8-dihydroxy-3-(4-methylphenyl) coumarin | Selective cytotoxic activity against breast cancer cells (MCF-7) with an IC₅₀ of 0.040 mM. Non-toxic to hepatocellular carcinoma cells (HepG2) (IC₅₀ > 0.553 mM). | [3] |

| Enzyme Inhibition | 7,8-dihydroxy-3-(4-methylphenyl) coumarin | Inhibits catalase (IC₅₀ = 0.12 mM) and Glutathione-S-transferase (GST) (IC₅₀ = 3.7 mM), suggesting a mechanism that could induce oxidative stress in cancer cells. | [3] |

| Antimicrobial | 7,8-dihydroxy-3-(4-methylphenyl) coumarin | Demonstrated antibacterial effects on tested microorganisms. | [3] |

Potential Signaling Pathways

Based on the known activities of coumarin derivatives, this compound is predicted to modulate key signaling pathways involved in cancer and inflammation. The inhibition of detoxification enzymes like GST and catalase could lead to an increase in intracellular ROS, triggering apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins.

Caption: Predicted pro-apoptotic signaling pathway in cancer cells.

Proposed Experimental Protocols for Investigation

To validate the predicted activities, the following self-validating experimental systems are proposed.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol assesses the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

-

Preparation: Prepare a stock solution of this compound in DMSO. Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.

-

Reaction: In a 96-well plate, add 100 µL of various concentrations of the compound to 100 µL of the DPPH solution. A positive control (e.g., Ascorbic Acid) and a blank (methanol + compound) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

IC₅₀ Determination: Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

MTT Assay (Cytotoxicity)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

IC₅₀ Determination: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents an intriguing, yet unexplored, chemical entity. The structural motifs present in this molecule, particularly the catechol moiety, strongly suggest a high potential for potent antioxidant and anticancer activities. The predictive analysis based on its close analogs indicates that this compound could act as a pro-oxidative agent in cancer cells by inhibiting key detoxification enzymes, leading to apoptosis.

The lack of information on its natural occurrence necessitates a synthetic approach for its investigation. The proposed modified Pechmann condensation provides a straightforward route to obtain this compound for further study.

Future research should focus on:

-

Synthesis and Structural Confirmation: Executing the proposed synthesis and unequivocally confirming the structure via modern spectroscopic techniques.

-

In Vitro Biological Screening: Performing a comprehensive screening of its antioxidant, anticancer, anti-inflammatory, and antimicrobial properties using the protocols outlined in this guide.

-

Mechanistic Studies: Elucidating the precise mechanisms of action, including its effects on specific signaling pathways and molecular targets.

-

Lead Optimization: If promising activity is observed, a medicinal chemistry campaign to synthesize derivatives could be initiated to improve potency, selectivity, and pharmacokinetic properties.

This technical guide provides the foundational knowledge and a clear experimental framework to unlock the therapeutic potential of this compound, transforming it from an unknown entity into a promising lead compound for drug discovery.

References

- BenchChem. (n.d.). Potential Pharmacological Targets of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.

- ChemicalBook. (2023). This compound | 1658-73-7.

- Bora, H., Çiçek, M., Koran, K., Görgülü, A. O., & Yılmaz, İ. (2022). Evaluation of Biological Activities and Enzyme Inhibitory Potential of 7,8-Dihydroxy-3-(4-methylphenyl) Coumarin. Revista Brasileira de Farmacognosia.

- Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry.

- Chemsrc. (2025). CAS#:1658-73-7 | this compound.

- PubChem. (n.d.). 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.

- Lafta, S. J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate.

- Parveen, M., et al. (n.d.). 7,7′-Dihydroxy-4,4′-dimethyl-3,4-dihydro-2H,2′H-4,6′-bichromene-2,2′. National Institutes of Health.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 7,7′-Dihydroxy-4,4′-dimethyl-3,4-dihydro-2H,2′H-4,6′-bichromene-2,2′-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 4. This compound | 1658-73-7 [chemicalbook.com]

- 5. CAS#:1658-73-7 | this compound | Chemsrc [chemsrc.com]

- 6. 7-hydroxy-3,4-dimethyl-2H-chromen-2-one | C11H10O3 | CID 5412990 - PubChem [pubchem.ncbi.nlm.nih.gov]

preliminary screening of 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one bioactivity

An In-Depth Technical Guide to the Preliminary Bioactivity Screening of 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Introduction: The Therapeutic Potential of Coumarins

Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring benzopyrone compounds found in various plants, bacteria, and fungi.[1][2] Their privileged scaffold has made them a focal point in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[3][4][5] The biological effects of coumarins are often dictated by the substitution pattern on their benzopyrone core. Notably, the presence of hydroxyl groups, particularly vicinal dihydroxy substitutions as seen in 7,8-dihydroxycoumarins, is frequently associated with potent antioxidant and biological activities.[3][6]

This guide focuses on This compound , a specific derivative whose bioactivity profile warrants systematic investigation. The strategic placement of the catechol-like 7,8-dihydroxy moiety, combined with the lipophilicity-enhancing methyl groups at positions 3 and 4, suggests a promising candidate for drug discovery.

This document serves as a technical and strategic framework for researchers, scientists, and drug development professionals, outlining a logical, multi-tiered approach to the preliminary in vitro screening of this compound. The methodologies described are selected to provide a robust and validated initial assessment of its therapeutic potential across key biological domains.

Chapter 1: Foundational Workflow & In Silico Assessment

Before embarking on resource-intensive wet-lab experiments, a preliminary in silico assessment is a cost-effective and logical first step. This computational screening provides early insights into the potential drug-likeness and pharmacokinetic profile of the molecule.

Rationale for In Silico Screening

Computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[7] This step helps to identify potential liabilities early in the drug discovery process, such as poor oral bioavailability or potential toxicity, allowing for more informed decisions about which experimental assays to prioritize.[7][8]

Recommended In Silico Protocol: ADMET Prediction

-

Structural Input : Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES or SDF).

-

Tool Selection : Utilize established computational platforms (e.g., SwissADME, pkCSM, PreADMET) to predict key physicochemical and pharmacokinetic parameters.

-

Parameter Analysis :

-

Lipinski's Rule of Five : Assess oral bioavailability potential. The rule states that a compound is more likely to be orally bioavailable if it has: a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.[7]

-

Gastrointestinal (GI) Absorption : Predicts the extent of absorption from the gut.

-

Blood-Brain Barrier (BBB) Penetration : Indicates the likelihood of the compound reaching the central nervous system, which is crucial for evaluating neuroprotective potential.[8]

-

CYP450 Enzyme Inhibition : Predicts potential drug-drug interactions.[9]

-

Toxicity Prediction : Screen for potential hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), and mutagenicity (AMES test).[7]

-

Data Presentation: Predicted ADMET Profile

| Parameter | Predicted Value | Acceptable Range | Implication |

| Molecular Weight | [Value] | ≤ 500 Da | Favorable for oral bioavailability |

| LogP | [Value] | ≤ 5 | Optimal lipophilicity |

| H-bond Donors | [Value] | ≤ 5 | Good membrane permeability |

| H-bond Acceptors | [Value] | ≤ 10 | Good membrane permeability |

| GI Absorption | [High/Low] | High | Potential for oral administration |

| BBB Permeant | [Yes/No] | Yes/No | Relevance for neuroactivity |

| hERG Inhibition | [Yes/No] | No | Low risk of cardiotoxicity |

| Hepatotoxicity | [Yes/No] | No | Low risk of liver damage |

Note: Values to be filled in upon running the actual in silico analysis.

Visualization: Overall Screening Workflow

Caption: High-level workflow for screening the bioactivity of the target compound.

Chapter 2: Antioxidant Activity Screening

Scientific Rationale

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammation.[5] Coumarins, especially those with 7,8-dihydroxy substitutions, are known to be potent antioxidants.[6] This catechol-like moiety can effectively donate a hydrogen atom to neutralize free radicals. Therefore, assessing the antioxidant capacity of this compound is a fundamental first step. We will use two complementary assays, DPPH and ABTS, to provide a robust evaluation.[10][11]

Experimental Protocol 1: DPPH Radical Scavenging Assay

-

Principle : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures a compound's ability to act as a free radical scavenger or hydrogen donor.[10] The stable purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.[6]

-

Self-Validation : The protocol includes a positive control (Ascorbic Acid or Trolox) to validate assay performance and a blank to establish the baseline. The dose-dependent response of the test compound provides internal consistency.

-

Methodology :

-

Preparation of Stock Solutions : Prepare a 1 mg/mL stock solution of the test compound in DMSO. Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a stock solution of Ascorbic Acid (positive control) in methanol.

-

Serial Dilutions : Create a series of dilutions of the test compound and Ascorbic Acid in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Assay Plate Setup (96-well plate) :

-

To test wells, add 100 µL of each dilution of the test compound.

-

To positive control wells, add 100 µL of each dilution of Ascorbic Acid.

-

To the blank well, add 100 µL of methanol.

-

-

Reaction Initiation : Add 100 µL of the DPPH solution to all wells.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measurement : Read the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-